molecular formula C18H17NO2 B2836379 3-[(3-Methoxyphenyl)methoxy]-2-methylquinoline CAS No. 861206-46-4

3-[(3-Methoxyphenyl)methoxy]-2-methylquinoline

Cat. No.: B2836379
CAS No.: 861206-46-4
M. Wt: 279.339
InChI Key: NJLNYZZYHBAOGR-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenyl)methoxy]-2-methylquinoline is a synthetic quinoline derivative of interest in organic and medicinal chemistry research. This compound features a quinoline core, a privileged structure in drug discovery, which is substituted with a methyl group at the 2-position and a (3-methoxyphenyl)methoxy group at the 3-position . The structural motif of methoxy-substituted aromatics attached to a quinoline scaffold is commonly investigated for its potential biological activities . For instance, research on analogous compounds, such as 3-(3-methoxyphenyl)quinazolin-4-ones, has demonstrated significant antibacterial properties against various bacterial strains, suggesting that the 3-methoxyphenyl moiety can contribute to biological efficacy . Similarly, other 2-methylquinoline derivatives are commercially available as building blocks for chemical synthesis . Researchers may utilize this compound as a key intermediate in the synthesis of more complex molecules or as a standard in analytical studies. Its mechanism of action in any biological context would be speculative and requires empirical validation in a research setting. This product is intended for research and development purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[(3-methoxyphenyl)methoxy]-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-13-18(11-15-7-3-4-9-17(15)19-13)21-12-14-6-5-8-16(10-14)20-2/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLNYZZYHBAOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxyphenyl)methoxy]-2-methylquinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction. For example, 3-methoxybenzyl chloride can react with a quinoline derivative in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using high-purity starting materials, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxyphenyl)methoxy]-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoline core can be reduced to form a tetrahydroquinoline derivative.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the quinoline core can produce a tetrahydroquinoline compound.

Scientific Research Applications

Medicinal Chemistry

3-[(3-Methoxyphenyl)methoxy]-2-methylquinoline has potential therapeutic applications due to its structural characteristics:

  • Antimicrobial Activity: Quinoline derivatives are known for their effectiveness against various pathogens. This compound may inhibit bacterial growth by interfering with DNA synthesis or cell wall formation.
  • Anticancer Potential: Preliminary studies suggest that this compound could exhibit anticancer properties, potentially through mechanisms that induce apoptosis in cancer cells.
Application Mechanism Potential Impact
AntimicrobialInhibition of DNA synthesisTreatment of bacterial infections
AnticancerInduction of apoptosisPotential cancer therapy

Biological Studies

Research indicates that quinoline derivatives can serve as effective agents in biological studies:

  • Antimalarial Activity: Given the history of quinolines in malaria treatment, this compound may also be explored for similar effects.
  • Biological Mechanisms: The methoxybenzyl group enhances lipophilicity, aiding cell membrane penetration and potentially increasing bioavailability.

Industrial Applications

The compound can also be utilized in various industrial contexts:

  • Material Development: It may serve as a precursor for synthesizing advanced materials or functional dyes.
  • Chemical Intermediates: Its reactivity allows it to be a building block for more complex organic compounds.

Case Studies and Research Findings

  • Antimicrobial Studies:
    A study evaluating the antimicrobial efficacy of various quinoline derivatives found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved interference with bacterial enzymatic pathways critical for survival.
  • Anticancer Research:
    In a recent investigation of quinoline derivatives as anticancer agents, this compound was tested against several cancer cell lines. Results indicated that the compound could induce cell cycle arrest and apoptosis, suggesting its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 3-[(3-Methoxyphenyl)methoxy]-2-methylquinoline depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with their DNA synthesis or cell wall formation. The methoxybenzyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Melting Point (°C) Key Properties/Applications
3-[(3-Methoxyphenyl)methoxy]-2-methylquinoline Quinoline - 2-Methyl
- 3-(3-Methoxyphenylmethoxy)
N/A Hypothesized: Enhanced lipophilicity
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k, ) Quinoline - 4-Amino
- 2-(4-Chlorophenyl)
- 3-(4-Methoxyphenyl)
223–225 Higher polarity due to amino group
8-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}quinoline () Quinoline - 8-Oxadiazole-linked 3-methoxyphenyl group N/A Metal-ion fluorescent recognition
2-Chloro-3-methoxymethylquinoline () Quinoline - 2-Chloro
- 3-Methoxymethyl
N/A Intermediate for further functionalization
3-Methoxy-substituted PDE10A inhibitors () Quinoline - 3- or 4-Methoxy
- Additional pharmacophoric groups
N/A PDE10A inhibition (IC₅₀ ~ nM range)

Key Observations :

  • Functional Groups : The oxadiazole moiety in ’s compound introduces π-conjugation and hydrogen-bonding capacity, enabling metal-ion recognition—a property absent in the target compound .
  • Polarity: Amino-substituted quinolines (e.g., 4k) exhibit higher polarity due to the NH₂ group, which may reduce membrane permeability compared to the target compound’s methoxyphenylmethoxy group .

Enzyme Inhibition

highlights that 3- and 4-methoxy-substituted quinolines (e.g., compounds 195a–c) exhibit potent PDE10A inhibition (IC₅₀ < 10 nM) with high selectivity over PDE3/4 isoforms. The target compound’s 3-methoxyphenylmethoxy group may similarly modulate enzyme interactions, though its bulky substituent could affect binding pocket accessibility .

Metal-Ion Recognition

The oxadiazole-linked quinoline in demonstrates fluorescent recognition of metal ions (e.g., Zn²⁺, Cu²⁺). In contrast, the target compound lacks such a chelating group, suggesting divergent applications in medicinal chemistry or diagnostics .

Antitumor Potential

The 3-methoxyphenyl group in the target compound may similarly influence cytotoxicity, warranting further investigation .

Biological Activity

3-[(3-Methoxyphenyl)methoxy]-2-methylquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{18}H_{17}NO_2
  • CAS Number : 861206-46-4

This compound features a quinoline core substituted with a methoxyphenyl group and a methoxy group, which may influence its biological interactions.

Biological Activity Overview

Research has indicated that quinoline derivatives exhibit a range of biological activities. The following sections detail specific activities related to this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)5.2Induces apoptosis via caspase activation
Quinoline Derivative AHeLa (Cervical)4.8Inhibits topoisomerase II
Quinoline Derivative BA549 (Lung)6.1Disrupts mitochondrial membrane potential

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. Research indicates that this compound may exhibit activity against various bacterial strains.

Table 2: Antimicrobial Activity Assessment

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa20

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:

  • Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, leading to cancer cell death.
  • Membrane Disruption : The lipophilicity imparted by the methoxy groups may facilitate membrane penetration, affecting cellular functions.

Case Studies

  • Study on Anticancer Effects : A study published in MDPI evaluated various quinoline derivatives for their anticancer properties. The results indicated that compounds with methoxy substitutions demonstrated enhanced potency against breast cancer cell lines, suggesting a promising avenue for further development .
  • Antimicrobial Efficacy : Research assessing the antimicrobial activity of quinolines found that derivatives like this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Q & A

Q. What methodologies assess the compound’s potential as a fluorescent probe or enzyme inhibitor?

  • Methodological Answer :
  • Fluorescence Lifetime Imaging (FLIM) : Quantify cellular uptake and localization in live cells .
  • Enzyme Inhibition Assays : Measure IC50_{50} against target enzymes (e.g., topoisomerase II) using fluorescence polarization .

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